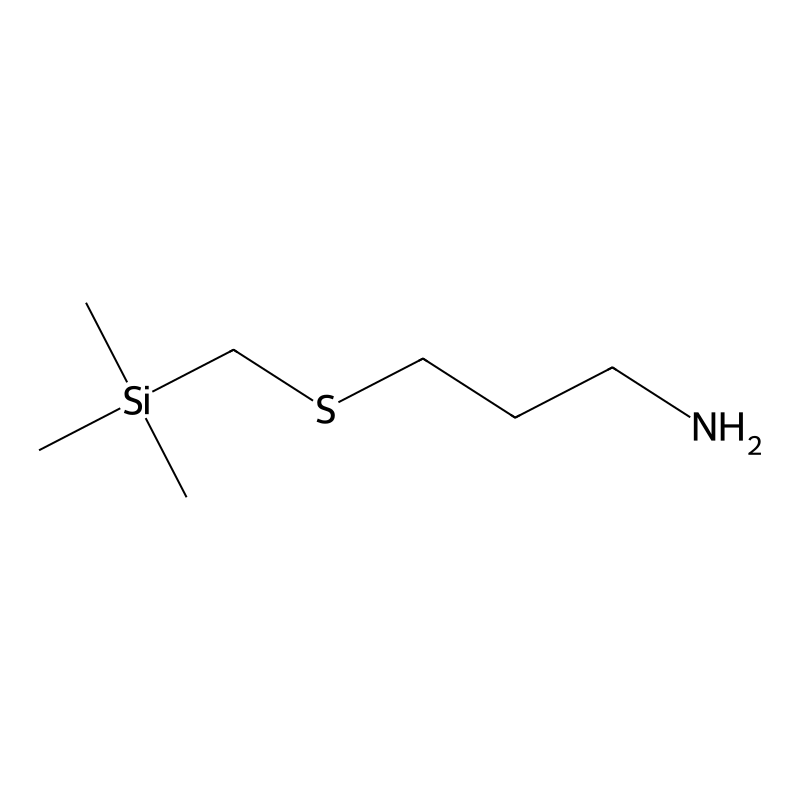

3-(trimethylsilylmethylsulfanyl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Synthesis

SLAP TA, particularly in its high purity form (95%), is a valuable tool for researchers in the field of chemical synthesis []. Due to its high reactivity, it acts as a key building block in the construction of various organic compounds []. The precise structure of SLAP TA allows for its incorporation into complex molecular architectures, enabling the creation of novel materials and molecules with specific properties.

Here are some examples of how SLAP TA (95%) is used in chemical synthesis:

- Designing new functional materials: Researchers can utilize SLAP TA to synthesize molecules with desired electrical, optical, or magnetic properties. These molecules can then be used in the development of advanced materials for applications in electronics, photonics, and catalysis [].

- Creating complex organic molecules: The high purity of SLAP TA (95%) minimizes side reactions and ensures efficient incorporation into target molecules. This is crucial for the synthesis of complex natural products, pharmaceuticals, and other organic compounds with specific biological activities [].

Pharmaceutical Research

SLAP TA (95%) plays a significant role in the field of pharmaceutical research by aiding in the development of new drug candidates []. Its reactivity and ability to integrate into various molecular structures make it a versatile tool for medicinal chemists. Here's how it contributes to drug discovery:

- Synthesis of potential therapeutic agents: Researchers can leverage SLAP TA (95%) to create novel molecules with potential therapeutic properties. By modifying the structure of SLAP TA, scientists can explore new avenues for targeting specific diseases or biological processes [].

- Development of drug analogs: SLAP TA (95%) can be used as a starting material for synthesizing analogs of existing drugs. These analogs can possess improved efficacy, reduced side effects, or different pharmacological profiles compared to the original drug [].

Additional Research Applications

Beyond the areas mentioned above, SLAP TA (95%) finds applications in other scientific research fields:

- Biotechnology: Due to its compatibility with biological systems, SLAP TA (95%) can be used in enzyme synthesis and engineering. This allows researchers to create novel enzymes with specific functionalities for various applications in biotechnology [].

- Electronics: The unique properties of SLAP TA (95%) might be useful in the fabrication of advanced electronic devices. The specific applications in this area are still under exploration [].

3-(trimethylsilylmethylsulfanyl)propan-1-amine is a chemical compound characterized by the presence of a trimethylsilyl group, a methyl sulfanyl group, and a propan-1-amine backbone. This compound is notable for its unique structural features that confer distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 161.29 g/mol.

- Nucleophilic substitution reactions: The amine group can act as a nucleophile, attacking electrophiles in various organic transformations.

- Silane coupling reactions: The trimethylsilyl group can facilitate bonding with other materials, enhancing adhesion properties in polymer applications.

- Redox reactions: The sulfur atom in the methyl sulfanyl group can participate in oxidation-reduction processes, which are important in biological systems.

The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves:

- Formation of the trimethylsilyl group: This can be achieved through the reaction of an appropriate silane with a suitable reagent.

- Introduction of the sulfanyl group: This step may involve the use of thiol reagents or sulfur-containing compounds to attach the methyl sulfanyl moiety.

- Final amination step: The introduction of the amine functionality can be accomplished via reductive amination or direct amination techniques.

These steps may require specific conditions such as inert atmospheres or controlled temperatures to ensure high yields and purity.

3-(trimethylsilylmethylsulfanyl)propan-1-amine has potential applications in several areas:

- Material Science: Used as a coupling agent to enhance the properties of polymers and composites.

- Pharmaceutical Development: Potential precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: May serve as an intermediate in developing agrochemicals with enhanced efficacy.

Studies exploring the interactions of 3-(trimethylsilylmethylsulfanyl)propan-1-amine with biological systems are necessary to understand its full potential. Investigations could focus on:

- Receptor Binding Studies: To determine its affinity for various biological receptors.

- Metabolic Pathways: Understanding how this compound is metabolized within living organisms could provide insights into its safety and efficacy profiles.

Several compounds share structural similarities with 3-(trimethylsilylmethylsulfanyl)propan-1-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Methylsulfonyl)propan-1-amine | Contains a sulfonyl group instead of sulfanyl | |

| N,N,N-trimethyl-3-(2-methylacryloyl)amino-propan-1-aminium | Quaternary ammonium compound with different reactivity | |

| 3-(4-Methylthiazol-2-yl)propan-1-amine | Incorporates a thiazole ring, affecting biological activity | |

| 3-(Ethoxydimethylsilyl)propan-1-amine | Contains an ethoxy group, altering solubility and reactivity |

These compounds highlight the diversity within this class of chemicals while underscoring the unique attributes of 3-(trimethylsilylmethylsulfanyl)propan-1-amine related to its silicon and sulfur functionalities.